![molecular formula C7H5IN2S B096846 6-Iodobenzo[d]thiazol-2-amine CAS No. 16582-58-4](/img/structure/B96846.png)

6-Iodobenzo[d]thiazol-2-amine

Vue d'ensemble

Description

6-Iodobenzo[d]thiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its significance in pharmaceutical and biological applications. The presence of the iodine substituent at the 6-position of the benzothiazole ring system adds to the chemical reactivity of the compound, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

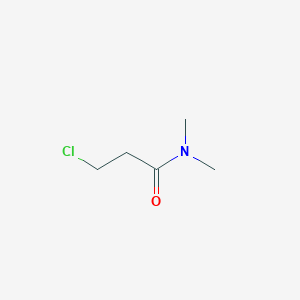

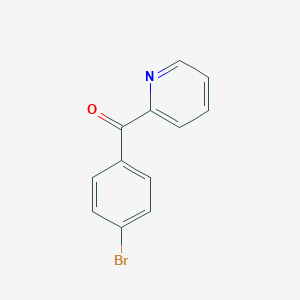

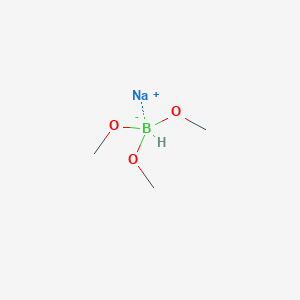

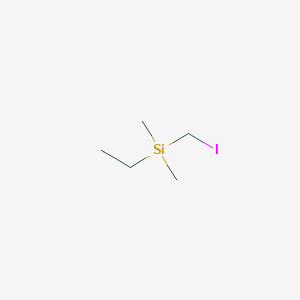

The synthesis of benzothiazole derivatives, including those substituted at the 6-position, can be achieved through various methods. One efficient approach is the Pd(0) Suzuki cross-coupling reactions, which involve the use of aryl boronic acids or their esters to introduce different aryl groups at the 6-position of the benzothiazole ring. This method has been demonstrated to yield a variety of 2-amino-6-arylbenzothiazoles with moderate to excellent yields . Another synthetic route is the metal-free synthesis using iodine as a catalyst and oxygen as an oxidant, which allows for the formation of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines. This method is notable for its sustainability and avoidance of hazardous materials .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a heterocyclic system containing both sulfur and nitrogen atoms within the ring. The substitution of an iodine atom at the 6-position significantly influences the electronic properties of the molecule, which can be exploited in various chemical reactions. The structure of these compounds can be confirmed using spectroscopic and analytical tools, ensuring the correct placement of substituents and the purity of the synthesized compounds .

Chemical Reactions Analysis

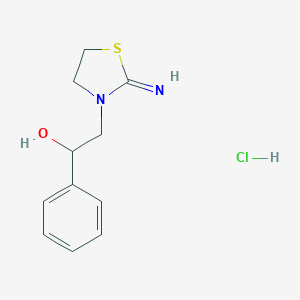

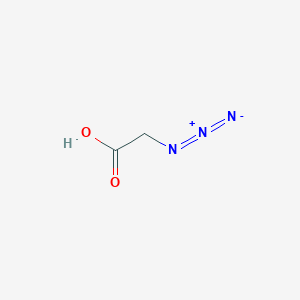

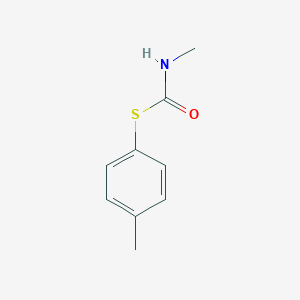

6-Iodobenzo[d]thiazol-2-amine can participate in a variety of chemical reactions due to the presence of the reactive iodine substituent. For instance, it can undergo nucleophilic substitution reactions where the iodine atom is replaced by other groups. The nucleophilic reactivity of related thiazole derivatives has been studied, providing insights into their potential in forming new bonds and creating diverse chemical structures . Additionally, the compound can form salts and co-crystals with carboxylic acid derivatives, facilitated by non-covalent interactions such as hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Iodobenzo[d]thiazol-2-amine are influenced by its molecular structure. The iodine atom contributes to the compound's relatively high molecular weight and may affect its melting point and solubility. The compound's ability to form hydrogen bonds can lead to the formation of supramolecular structures, as observed in the crystalline compounds formed with carboxylic acids. These properties are essential for understanding the compound's behavior in different environments and can be characterized by techniques such as X-ray diffraction analysis, infrared spectroscopy, and elemental analysis .

Applications De Recherche Scientifique

Non-covalent Interactions in Binding

Studies on 6-bromobenzo[d]thiazol-2-amine, a compound closely related to 6-Iodobenzo[d]thiazol-2-amine, have enhanced understanding of its role in binding with carboxylic acid derivatives. This includes the formation of anhydrous and hydrated multicomponent organic acid–base adducts, characterized by various methods like X-ray diffraction and infrared analysis. These interactions are crucial in understanding the compound's supramolecular assemblies (Jin et al., 2012).

Solid Support Synthesis

Solid support synthesis of 2,4-disubstituted thiazoles and aminothiazoles, involving 3-Iodobenzoic acid, showcases another application area. This synthesis process includes steps like Pd(0) coupling and bromination, leading to the formation of 2,4-disubstituted thiazoles or 2-aminothiazoles (Kazzouli et al., 2002).

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives from compounds like 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine indicates another application. These derivatives have shown potential anti-cancer activity, highlighting the role of such compounds in medicinal chemistry (Kumbhare et al., 2014).

Pd/Cu-mediated Synthesis

The Pd/Cu-mediated synthesis of 6-substituted imidazo[2,1-b]thiazoles from various iodobenzenes shows the compound's role in facilitating chemical reactions important in organic synthesis (Kamali et al., 2009).

Urease Enzyme Inhibition

Benzothiazole derivatives, such as 2-amino-6-arylbenzothiazoles, synthesized via Pd(0) Suzuki Cross Coupling Reactions, exhibit notable urease enzyme inhibition and nitric oxide scavenging activities. This highlights their biological significance (Gull et al., 2013).

Antimicrobial and Antioxidant Studies

Aminothiazole-linked metal chelates, including those synthesized from 1,3-thiazol-2-amine, have been studied for their antimicrobial properties and antioxidant correlations. These studies are significant in the field of pharmaceuticals and natural products (Noreen & Sumrra, 2021).

Corrosion Inhibition Studies

Thiazole derivatives have been researched for their corrosion inhibition performances on iron in sulfuric acid media, indicating their potential industrial applications (Berisha et al., 2015).

Quantum Chemical Analysis

Quantum chemical analysis of compounds like N‐(Pyridin‐2‐yl)thiazol‐2‐amine, which share structural similarities with 6-Iodobenzo[d]thiazol-2-amine, reveals details like tautomeric preferences and divalent N(I) character. This is vital in understanding the electronic properties of these compounds (Bhatia et al., 2013).

Safety And Hazards

The safety information for 6-Iodobenzo[d]thiazol-2-amine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

6-iodo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKLSFIAHMBOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393304 | |

| Record name | 6-Iodobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodobenzo[d]thiazol-2-amine | |

CAS RN |

16582-58-4 | |

| Record name | 6-Iodobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)

![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)